3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine
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Overview
Description
3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine is a chlorinated pyridine derivative with the molecular formula C6H2Cl6N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 3,4,5-trichloropyridine using trichloromethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyridine derivatives, while substitution reactions can produce various substituted pyridine compounds .
Scientific Research Applications
3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine include:
Uniqueness
This compound is unique due to its specific chlorination pattern and the presence of both trichloromethyl and amine functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
77468-42-9 |
---|---|
Molecular Formula |
C6H2Cl6N2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
3,4,5-trichloro-6-(trichloromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H2Cl6N2/c7-1-2(8)4(6(10,11)12)14-5(13)3(1)9/h(H2,13,14) |
InChI Key |
JIQBAUZXMDOZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)N)C(Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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